

# Application Notes and Protocols: Diels-Alder Reaction in the Total Synthesis of (+)-Cavicularin

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## Compound of Interest

Compound Name: (+)-Cavicularin

Cat. No.: B12777235

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## Abstract

**(+)-Cavicularin** is a structurally unique, naturally occurring macrocyclic bis(bibenzyl) that exhibits conformational chirality due to its strained molecular architecture. Its synthesis has been a significant challenge, attracting the attention of several research groups. A key strategic disconnection in the enantioselective total synthesis of **(+)-Cavicularin** involves a pivotal intramolecular pyrone Diels-Alder reaction. This application note details the successful application of an enantioselective and regioselective intramolecular pyrone Diels-Alder reaction of a vinyl sulfone to construct the strained cyclophane core of **(+)-Cavicularin**, as developed by Zhao and Beaudry.<sup>[1][2]</sup> This approach provides a robust and stereocontrolled route to this complex natural product.

## Introduction

**(+)-Cavicularin**, isolated from the liverwort *Cavicularia densa*, possesses a unique molecular structure characterized by a strained para-substituted phenol ring bent into a boat-like conformation.<sup>[3]</sup> This inherent strain gives rise to planar and axial chirality, making it a fascinating target for total synthesis.<sup>[3]</sup> The development of an efficient and enantioselective synthesis is crucial for further investigation of its biological properties. The intramolecular Diels-Alder reaction of a pyrone with a vinyl sulfone dienophile equivalent has emerged as a powerful strategy to forge the sterically congested and strained aromatic ring system of Cavicularin.<sup>[1][2]</sup>

This protocol outlines the key enantioselective Diels-Alder cycloaddition and subsequent transformations to afford **(+)-Cavicularin**.

## Quantitative Data Summary

The following table summarizes the key quantitative data for the enantioselective synthesis of **(+)-Cavicularin**, focusing on the pivotal Diels-Alder reaction and subsequent steps.

Step	Intermediate/Product	Catalyst/Reagents	Solvent	Temp. (°C)	Time (h)	Yield (%)	Enantiomeric Ratio (er)	Spectroscopic Data Highlights
Intramolecular Diels-Alder Reaction	Phenol Intermediate	Cinchona-based thiourea catalyst	Ethyl Acetate	45	72	45 (for two steps)	89:11	-
Triflation	Triflate Intermediate	Tf <sub>2</sub> O, Pyridine	CH <sub>2</sub> Cl <sub>2</sub>	0	1	-	-	-
Reduction & Deprotection	(+)-Cavicularin	Pd/C, NH <sub>4</sub> HC O <sub>2</sub> ; then BBr <sub>3</sub>	MeOH; CH <sub>2</sub> Cl <sub>2</sub>	70; -78 to rt	12; 2	80 (from triflate)	89:11	<sup>1</sup> H NMR (500 MHz, CDCl <sub>3</sub> ): δ 7.01-6.98 (m, 2H), 6.88 (d, J = 8.0 Hz, 1H), ... <sup>13</sup> C NMR (125 MHz, CDCl <sub>3</sub> ): δ 154.2, 150.9, ... HRMS (ESI): m/z

[M+H]<sup>+</sup>

calcd

for

C<sub>28</sub>H<sub>22</sub>O<sub>4</sub>:

422.151

8;

found:

422.151

1.

[α]<sub>D</sub><sup>25</sup>:

+168.2

(c 0.1,

CHCl<sub>3</sub>)

## Experimental Protocols

### Key Experiment: Enantioselective Intramolecular Diels-Alder Reaction

This protocol describes the crucial enantioselective intramolecular cycloaddition to form the core structure of **(+)-Cavicularin**.

Materials:

- Diels-Alder Substrate (hydroxy-α-pyrone vinyl sulfone)
- Cinchona-based thiourea catalyst
- 3 Å Molecular Sieves
- Ethyl Acetate (EtOAc), anhydrous

Procedure:

- To a solution of the Diels-Alder substrate in anhydrous ethyl acetate (0.01 M) is added the cinchona-based thiourea catalyst (1.0 equiv.) and freshly activated 3 Å molecular sieves.

- The reaction mixture is stirred at 45 °C for 72 hours.
- Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature and filtered through a pad of Celite.
- The filtrate is concentrated under reduced pressure. The crude phenolic product is used directly in the next step without further purification due to its sensitivity to chromatography.[2]

## Subsequent Transformations

Triflation of the Phenolic Intermediate:

- The crude phenol from the Diels-Alder reaction is dissolved in anhydrous dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) and cooled to 0 °C.
- Pyridine (2.0 equiv.) is added, followed by the dropwise addition of trifluoromethanesulfonic anhydride ( $\text{Tf}_2\text{O}$ , 1.5 equiv.).
- The reaction is stirred at 0 °C for 1 hour.
- The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with  $\text{CH}_2\text{Cl}_2$ .
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude triflate is purified by column chromatography.

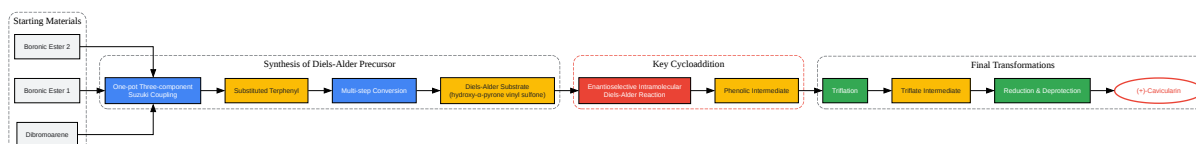
Reduction and Deprotection to afford **(+)-Cavicularin**:

- To a solution of the purified triflate in methanol (MeOH) is added palladium on carbon (10 wt. % Pd/C) and ammonium formate ( $\text{NH}_4\text{HCO}_2$ ).
- The mixture is heated to 70 °C for 12 hours.
- The reaction is cooled, filtered through Celite, and the filtrate is concentrated.
- The residue is dissolved in anhydrous  $\text{CH}_2\text{Cl}_2$  and cooled to -78 °C.

- Boron tribromide ( $\text{BBr}_3$ , 1.0 M in  $\text{CH}_2\text{Cl}_2$ ) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 2 hours.
- The reaction is carefully quenched with water and extracted with  $\text{CH}_2\text{Cl}_2$ .
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude product is purified by preparative thin-layer chromatography to afford **(+)-Cavicularin**.

## Visualizations

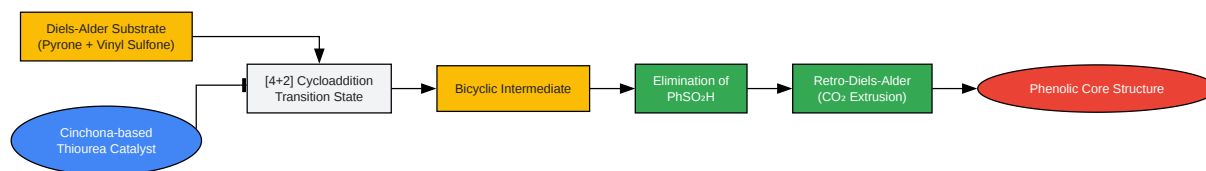
### Experimental Workflow for the Synthesis of (+)-Cavicularin



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Caption: Synthetic workflow for **(+)-Cavicularin**.

### Logical Relationship of the Key Diels-Alder Reaction



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Caption: Key intramolecular Diels-Alder reaction cascade.

## Biological Activity and Signaling Pathways

While the unique structure of **(+)-Cavicularin** has made it a compelling target for total synthesis, detailed studies on its biological activity and mechanism of action, including specific signaling pathways, are not extensively reported in the current literature. Further investigation into the pharmacological effects of synthetically accessible **(+)-Cavicularin** is warranted.

## Conclusion

The enantioselective intramolecular pyrone Diels-Alder reaction serves as a cornerstone in the total synthesis of **(+)-Cavicularin**. This strategy effectively addresses the challenge of constructing the highly strained and sterically hindered aromatic core of the molecule in a stereocontrolled manner. The detailed protocols and data presented herein provide a valuable resource for researchers in natural product synthesis and medicinal chemistry, enabling further exploration of Cavicularin's properties and potential applications.

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## References

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- 3. [beaudry.chem.oregonstate.edu](https://beaudry.chem.oregonstate.edu) [[beaudry.chem.oregonstate.edu](https://beaudry.chem.oregonstate.edu)]
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